REACTION_CXSMILES
|
C([Li])CCC.[F:6][C:7]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:8]=1[CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[B:19](OC(C)C)([O:24]C(C)C)[O:20]C(C)C.Cl>C1COCC1>[CH2:14]([C:8]1[CH:9]=[CH:10][C:11]([B:19]([OH:24])[OH:20])=[C:12]([F:13])[C:7]=1[F:6])[CH2:15][CH2:16][CH2:17][CH3:18]
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
compound
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC=C1F)CCCCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
35.7 g
|
Type
|
reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
( 1h )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred (2.5 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise at -78° C
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into diethyl ether (2×100 cm3)
|
Type
|
WASH
|
Details
|
the combined extracts washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield colourless crystals
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCC)C1=C(C(=C(C=C1)B(O)O)F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |